2-[(5-Bromopyridin-2-yl)amino]propan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(5-bromopyridin-2-yl)amino]propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O/c1-6(5-12)11-8-3-2-7(9)4-10-8/h2-4,6,12H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMPNNKNGPHJAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NC1=NC=C(C=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Substituted Pyridyl Amine Chemistry
Substituted pyridyl amines, particularly 2-aminopyridine (B139424) derivatives, represent a cornerstone of modern medicinal and materials chemistry. uni.luresearchgate.net The pyridine (B92270) ring, a six-membered heteroaromatic compound, is a prevalent feature in numerous FDA-approved pharmaceuticals and bioactive natural products. nih.gov Its nitrogen atom enhances water solubility and provides a key site for hydrogen bonding, which is crucial for molecular recognition in biological systems. nih.gov
The introduction of an amino group at the 2-position of the pyridine ring creates a versatile building block, known as a 2-aminopyridine scaffold. researchgate.net This scaffold is prized for its ability to serve as a precursor in the synthesis of a wide array of more complex heterocyclic systems. google.com The amino group and the ring nitrogen can act as a bidentate ligand, coordinating with metal ions, a property that is heavily exploited in coordination chemistry and catalysis. uni.lu
Furthermore, the pharmacological profile of 2-aminopyridine derivatives is exceptionally broad, with compounds exhibiting activities such as antibacterial, anti-inflammatory, antiviral, and anticancer properties. uni.lugoogle.com The specific substitution on the pyridine ring, such as the bromine atom at the 5-position in 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol, plays a critical role in modulating the electronic properties and biological activity of the molecule. Halogen atoms like bromine can influence metabolic stability, membrane permeability, and binding affinity to target proteins through halogen bonding. Therefore, the 5-bromo-2-aminopyridine core of the title compound places it firmly within a class of molecules with proven and diverse chemical and pharmaceutical potential.
Significance of Amino Alcohol Motifs in Modern Organic Synthesis and Ligand Design
The amino alcohol motif is another structural element of profound importance in organic chemistry. These bifunctional molecules, containing both an amine and a hydroxyl group, are highly valued as chiral auxiliaries, synthons, and ligands in asymmetric synthesis. The ability of the two functional groups to coordinate to a metal center often creates a rigid, well-defined chiral environment, enabling high levels of stereocontrol in chemical transformations.
Beta-amino alcohols, where the amine and alcohol functionalities are separated by two carbon atoms as in 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol, are particularly significant. They are key intermediates in the synthesis of numerous biologically active compounds. researchgate.net A primary and highly efficient method for their synthesis is the regioselective ring-opening of epoxides with amines. researchgate.netnih.gov This reaction is a cornerstone of synthetic organic chemistry, providing a direct route to these valuable structures. researchgate.net
In the realm of catalysis, amino alcohols have been successfully employed as ligands in a variety of metal-catalyzed reactions, including Suzuki cross-coupling reactions. synquestlabs.com For instance, nickel catalysts paired with amino alcohol ligands have proven effective for coupling unactivated alkyl halides with arylboronic acids, a challenging but important transformation. synquestlabs.com The stereochemistry of the amino alcohol ligand is often crucial for inducing enantioselectivity in such processes. The propan-1-ol backbone in this compound introduces a chiral center, suggesting its potential application as a chiral ligand or in the synthesis of single-enantiomer drugs.
Overview of Research Trajectories for 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol
Retrosynthetic Analysis and Strategic Disconnections
A thorough retrosynthetic analysis of this compound reveals several strategic disconnections that provide pathways to viable starting materials. The primary disconnections involve the key C-N bond linking the pyridine and the side chain, and the stereogenic center of the amino alcohol moiety.
C-N Bond Forming Reactions
The most logical primary disconnection is at the C-N bond between the pyridine C2 position and the secondary amine of the propanolamine side chain. This strategy simplifies the molecule into two key synthons: a 2-halopyridine derivative and a chiral amino alcohol.
Disconnection A: C(aryl)-N Bond
This disconnection leads to 2,5-dibromopyridine and (racemic or chiral) 2-aminopropan-1-ol. The forward synthesis would involve a C-N cross-coupling reaction. This is a common and powerful strategy for constructing aryl amines from aryl halides. wikipedia.org The key challenge in this approach is achieving selective mono-amination of the 2,5-dibromopyridine at the more reactive C2 position. Methodologies such as the Buchwald-Hartwig amination are well-suited for this transformation, as they are known for their generality and functional group tolerance. wikipedia.orgresearchgate.netnih.gov Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, although it typically requires harsh reaction conditions for unactivated 2-halopyridines. researchgate.net
Stereoselective Introduction of the Chiral Center
The chiral center at C2 of the propan-1-ol side chain is a critical feature. The synthesis of enantiomerically pure 1,2-amino alcohols is a well-established field in organic chemistry. nih.gov A retrosynthetic approach targeting this center involves disconnecting the C-O bond or adjacent C-C bonds, often leading back to a prochiral precursor.
Disconnection B: C-O Bond (via Reduction)
A powerful strategy involves the retrosynthesis of the amino alcohol to a corresponding α-amino ketone. For the target molecule, this would lead to a precursor like 2-[(5-bromopyridin-2-yl)amino]propanal or, more synthetically accessible, 1-((5-bromopyridin-2-yl)amino)propan-2-one. The forward synthesis then relies on the stereoselective reduction of the ketone to establish the chiral alcohol. Catalytic asymmetric hydrogenation or transfer hydrogenation are the premier methods for this transformation, offering high enantioselectivity. acs.orgresearchgate.netrsc.org This approach transforms the challenge of sourcing a chiral starting material into one of selecting an appropriate chiral catalyst and reaction conditions.
Optimized Reaction Conditions and Catalytic Approaches
Executing the synthetic strategies derived from retrosynthetic analysis requires carefully optimized reaction conditions and often the use of advanced catalytic systems to ensure high yield, regioselectivity, and stereoselectivity.
Amination Protocols for Pyridyl Systems
The formation of the C-N bond between the 5-bromopyridine ring and the aminopropanol side chain is a pivotal step. Several protocols are available for the amination of pyridyl systems.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is highly effective for coupling aryl halides with amines. wikipedia.org For the reaction between 2,5-dibromopyridine and 2-aminopropan-1-ol, typical conditions involve a palladium precursor [e.g., Pd(OAc)₂, Pd₂(dba)₃] and a phosphine ligand. The choice of ligand is crucial for catalyst activity, with sterically hindered, electron-rich ligands often providing the best results. researchgate.net A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) is essential for catalyst turnover. wikipedia.orgresearchgate.net Microwave-assisted protocols have been shown to accelerate these reactions significantly. researchgate.net
| Catalyst System | Base | Typical Substrates | Key Features |
|---|---|---|---|
| Pd(OAc)₂ / DPPP | NaOt-Bu | 2-Bromopyridines and volatile amines | Effective for volatile amines in sealed tubes, providing good to excellent yields. researchgate.netnih.gov |
| Pd(OAc)₂ / XPhos | K₂CO₃ or t-BuONa | 2,4-Dichloropyridines and anilines | Allows for regioselective amination at the C2 position, compatible with milder bases. researchgate.net |
| Ruthenium π-Coordination Catalyst | Not a cross-coupling | Aminopyridines and various amines | Novel method involving transient η⁶-coordination to activate the pyridine ring for nucleophilic substitution of an existing amino group. organic-chemistry.org |
Nucleophilic Aromatic Substitution (SNAr): While less common for simple halopyridines, SNAr can be driven to completion under forcing conditions (high temperature and pressure). The reactivity of halopyridines towards nucleophilic substitution is generally 4-halo > 2-halo >> 3-halo. scribd.com The presence of an electron-withdrawing group can activate the ring, but the bromine at C5 has a minimal electronic effect on the C2 position.
Reduction of Precursor Functional Groups
To achieve a stereoselective synthesis, the reduction of a prochiral α-amino ketone precursor is a highly effective strategy. Asymmetric hydrogenation and transfer hydrogenation are leading methods for producing chiral 1,2-amino alcohols with high enantiomeric excess (ee). acs.orgresearchgate.net
Asymmetric Hydrogenation: This method uses molecular hydrogen and a chiral transition-metal catalyst. Highly efficient iridium catalysts bearing chiral spiro ligands have been developed for the hydrogenation of α-amino ketones, affording chiral β-amino alcohols with excellent enantioselectivities (up to 99.9% ee) and high turnover numbers (TON). researchgate.net
Asymmetric Transfer Hydrogenation (ATH): ATH uses a hydrogen donor molecule (e.g., isopropanol, formic acid) in place of H₂ gas, which can be more practical for laboratory-scale synthesis. Ruthenium catalysts are particularly effective for this transformation, converting α-amino ketones to the corresponding chiral 1,2-amino alcohols in high yields and enantioselectivities. acs.org
| Method | Catalyst Type | Substrate | Reported Efficiency |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Spiro Iridium (Ir) Catalysts | α-Amino Ketones | Up to 99.9% ee, TON up to 100,000. researchgate.net |
| Asymmetric Transfer Hydrogenation | Ruthenium (Ru) Catalysts | Unprotected α-Amino Ketones | High yields and excellent enantioselectivities (>99% ee). acs.org |
| Asymmetric Hydrogenation | Ruthenium (Ru) Complexes | Racemic α-Amino Cycloalkanones | Excellent diastereo- and enantioselectivities via dynamic kinetic resolution. rsc.org |
Bromination Strategies for Pyridine Ring
The introduction of the bromine atom at the C5 position of a 2-aminopyridine precursor is a key step. Electrophilic aromatic substitution on the pyridine ring is challenging due to the ring's electron-deficient nature. However, the presence of the activating amino group at C2 directs electrophiles primarily to the C5 and C3 positions.
Direct Bromination with NBS: N-Bromosuccinimide (NBS) is a mild and effective reagent for the regioselective bromination of activated pyridines. researchgate.netthieme-connect.com For 2-aminopyridine, the reaction with one equivalent of NBS in solvents like acetonitrile or chloroform typically yields 2-amino-5-bromopyridine (B118841) as the major product with high selectivity. researchgate.netthieme-connect.com The reactivity of substituted pyridines decreases in the order of amino > hydroxy > methoxy. researchgate.net
Bromination with Br₂: Using molecular bromine (Br₂) in solvents such as acetic acid or chloroform can also achieve bromination. However, this method can sometimes lead to the formation of di-brominated byproducts like 2-amino-3,5-dibromopyridine. googleapis.comresearchgate.net Careful control of stoichiometry and reaction temperature is necessary to favor mono-bromination. google.com The formation of a perbromide salt by reacting 2-aminopyridine with HBr and Br₂ prior to a diazotization-bromination sequence is a classic method, though more relevant for replacing the amino group itself. google.com
| Reagent | Substrate | Solvent | Major Product | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | 2-Aminopyridine | Acetonitrile (CH₃CN) | 2-Amino-5-bromopyridine | researchgate.net, thieme-connect.com |
| Bromine (Br₂) | 2-Aminopyridine | Acetic Acid | Mixture of 2-amino-5-bromopyridine and 2-amino-3,5-dibromopyridine | researchgate.net |
| p-Toluenesulfonic anhydride (B1165640) / TBABr | Pyridine N-Oxide | Not specified | C2-brominated pyridine | tcichemicals.com |
Palladium-Catalyzed Coupling Reactions in Synthesis (e.g., C-N bond formation)
The formation of the C-N bond between the pyridine ring and the propanolamine side chain is a critical step in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the gold standard for this transformation due to their high efficiency and broad substrate scope. wikipedia.org
The reaction typically involves the coupling of 2,5-dibromopyridine with 2-amino-1-propanol in the presence of a palladium catalyst, a suitable ligand, and a base. The choice of ligand is crucial for the success of the reaction, as it influences the catalyst's activity and stability. nih.gov For the amination of electron-deficient heteroaryl halides like 2,5-dibromopyridine, sterically hindered biaryl phosphine ligands have shown exceptional performance. nih.gov
A proposed synthetic route via Buchwald-Hartwig amination is outlined below:
Reaction Scheme:
Detailed research findings from analogous transformations suggest that a variety of palladium sources and ligands can be effective. The following interactive data table summarizes typical conditions and outcomes for the Buchwald-Hartwig amination of bromopyridines with primary amines, providing a basis for the synthesis of the target compound.
| Pd Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(OAc)2 | RuPhos | LiHMDS | Toluene | 100 | 85-95 | nih.gov |
| Pd2(dba)3 | BrettPhos | NaOtBu | Dioxane | 80-110 | 80-90 | mit.edu |
| Pd(OAc)2 | XPhos | K2CO3 | t-BuOH | 100 | 75-88 | researchgate.net |
| [Pd(IPr*)(cin)Cl] | - | KOtAm | Toluene | RT-80 | ~90 | heteroletters.org |
Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. pharmafeatures.com The synthesis of this compound can be made more sustainable by focusing on key areas such as solvent selection and catalyst efficiency.
Solvent Selection and Minimization
Solvents are a major contributor to waste in pharmaceutical manufacturing. pharmafeatures.com Traditional solvents for Buchwald-Hartwig reactions, such as toluene and dioxane, are effective but pose environmental and health concerns. acsgcipr.org The development of greener solvent alternatives is a key focus of research. nsf.gov Recent studies have identified more environmentally benign solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) as viable alternatives for C-N coupling reactions. nsf.gov Furthermore, solvent-free reaction conditions, where the amine reactant itself can act as a solvent, are being explored to significantly reduce waste. nih.govresearchgate.net
The following interactive data table provides a comparison of solvents for C-N coupling reactions based on green chemistry principles.
| Solvent | Green Classification | Key Considerations | Reference |
|---|---|---|---|
| Toluene | Problematic | Effective but has health and environmental concerns. | acsgcipr.org |
| 1,4-Dioxane | Hazardous | High performance but significant health and environmental risks. | acsgcipr.org |
| 2-Methyltetrahydrofuran (2-MeTHF) | Recommended | Bio-derived, good performance, and more environmentally friendly. | nsf.gov |
| Cyclopentyl methyl ether (CPME) | Recommended | Lower peroxide formation risk than THF, favorable environmental profile. | google.com |
| Solvent-free | Ideal | Eliminates solvent waste but depends on the physical properties of reactants. | nih.govresearchgate.net |
Catalyst Efficiency and Recyclability
Palladium is a precious and resource-intensive metal, making catalyst efficiency and recyclability paramount from both an economic and environmental perspective. acsgcipr.org Research is focused on developing highly active catalysts that can be used at very low loadings (ppm levels). Additionally, the development of heterogeneous catalysts, where the palladium is supported on a solid matrix, allows for easier separation and recycling. mdpi.com While homogeneous catalysts are more common for Buchwald-Hartwig aminations, progress is being made in creating robust and recyclable heterogeneous systems. mdpi.com Another approach is the use of more abundant and less toxic metals like copper in Ullmann-type coupling reactions, which can be an effective alternative to palladium-catalyzed methods. mdpi.comnih.govrsc.orgorganic-chemistry.org
Scalability and Process Optimization Considerations
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. For the synthesis of this compound, key considerations include reaction kinetics, heat transfer, and impurity profiles. Process Analytical Technology (PAT) is a valuable tool for monitoring and controlling critical process parameters in real-time, ensuring consistent product quality and safety during scale-up. mt.comlongdom.orgrsc.orgrsc.org
Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing for scalability. nih.gov Flow reactors can provide better control over reaction parameters, leading to improved yields, selectivity, and safety. For palladium-catalyzed reactions, flow chemistry can also help to minimize catalyst deactivation and facilitate in-line purification. nih.govresearchgate.net
The optimization of a large-scale Buchwald-Hartwig amination would involve a Design of Experiments (DoE) approach to systematically evaluate the effects of variables such as catalyst loading, ligand-to-metal ratio, base concentration, and temperature to identify the most efficient and robust reaction conditions. acs.org
Reactions of the Bromine Moiety on the Pyridine Ring
The bromine atom attached to the 5-position of the pyridine ring is a key site for synthetic modification. Its reactivity is influenced by the electron-withdrawing nature of the pyridine nitrogen, which makes the ring susceptible to certain substitution reactions.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying aromatic rings, particularly those that are electron-poor. masterorganicchemistry.com In the case of this compound, the pyridine ring is activated towards nucleophilic attack. While SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group, the inherent electron-deficient character of the pyridine ring system facilitates this type of substitution. nih.gov
The accepted mechanism for SNAr involves a two-step addition-elimination process. nih.gov A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. researchgate.net This intermediate is resonance-stabilized, with the negative charge delocalized over the pyridine ring. In the subsequent step, the leaving group (bromide ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The rate of these reactions can be influenced by the polarity of the solvent. researchgate.net
The table below illustrates potential nucleophilic aromatic substitution reactions at the bromine position.
| Nucleophile (Nu) | Reagent Example | Product Structure | Product Name |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 2-[(5-Methoxypyridin-2-yl)amino]propan-1-ol | |
| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 2-{[5-(Phenylthio)pyridin-2-yl]amino}propan-1-ol | |
| Amine (R₂NH) | Pyrrolidine | 2-[(5-Pyrrolidin-1-ylpyridin-2-yl)amino]propan-1-ol | |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | 6-{[1-(Hydroxymethyl)ethyl]amino}nicotinonitrile |
Metal-catalyzed cross-coupling reactions represent a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds. The bromine atom on the pyridine ring of this compound serves as an excellent handle for these transformations, most commonly employing palladium catalysts.
Suzuki Coupling: This reaction involves the coupling of the bromopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. It is a widely used method for forming biaryl compounds or for attaching alkyl or vinyl groups.
Sonogashira Coupling: This reaction couples the bromopyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. It is a reliable method for the synthesis of aryl-alkynes.
Heck Coupling: In the Heck reaction, the bromopyridine is coupled with an alkene to form a substituted alkene, again using a palladium catalyst and a base.
Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the bromopyridine with an amine in the presence of a palladium catalyst and a strong base. This allows for the synthesis of more complex diaryl or alkyl-aryl amines.
The table below summarizes these key cross-coupling reactions.
| Reaction Name | Coupling Partner | Catalyst/Reagents | Bond Formed | Product Example |
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | C-C (Aryl) | 2-{[5-(Phenyl)pyridin-2-yl]amino}propan-1-ol |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | C-C (Alkynyl) | 2-{[5-(Phenylethynyl)pyridin-2-yl]amino}propan-1-ol |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃, Et₃N | C-C (Alkenyl) | 2-{[5-((E)-2-Phenylvinyl)pyridin-2-yl]amino}propan-1-ol |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | C-N | 2-{[5-(Phenylamino)pyridin-2-yl]amino}propan-1-ol |
Transformations of the Amino Functional Group
The secondary amino group is a nucleophilic center and can participate in a variety of chemical transformations, including alkylation, acylation, and condensation reactions.
N-Alkylation: The nitrogen atom of the secondary amine can be alkylated using alkyl halides or other electrophilic alkylating agents, typically in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via an SN2 mechanism. Achieving selective mono-alkylation can sometimes be challenging, as the resulting tertiary amine can be further alkylated to form a quaternary ammonium (B1175870) salt. However, methods using specific reagents and conditions can favor mono-alkylation. rsc.org
N-Acylation: The amino group readily reacts with acylating agents such as acyl chlorides or acid anhydrides to form amides. researchgate.netmdpi.com This reaction is generally robust and high-yielding. The resulting amide is significantly less basic and nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group.
The table below provides examples of these transformations.
| Reaction Type | Reagent | Conditions | Product Structure | Product Name |
| N-Alkylation | Methyl iodide (CH₃I) | Base (e.g., K₂CO₃), DMF | N-(5-Bromopyridin-2-yl)-N-methyl-2-aminopropan-1-ol | |
| N-Acylation | Acetyl chloride (CH₃COCl) | Base (e.g., Et₃N), CH₂Cl₂ | N-(5-Bromopyridin-2-yl)-N-[1-(hydroxymethyl)ethyl]acetamide | |
| N-Acylation | Benzoyl chloride (PhCOCl) | Base (e.g., Pyridine) | N-(5-Bromopyridin-2-yl)-N-[1-(hydroxymethyl)ethyl]benzamide |
The reaction of amines with aldehydes or ketones leads to the formation of compounds with a carbon-nitrogen double bond. masterorganicchemistry.com Primary amines react to form imines (often called Schiff bases). ekb.eg Secondary amines, such as the one in this compound, react with aldehydes or ketones to form an iminium salt as an intermediate. libretexts.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org The intermediate iminium ion is an electrophilic species that can participate in subsequent reactions or, if a proton is present on an adjacent carbon, can eliminate a proton to form an enamine.
While the target compound itself forms an iminium ion, the general class of aminopyridines readily forms imines if the amino group is primary. nih.gov The formation of these C=N bonds is a reversible process, and the equilibrium can be driven towards the product by removing the water formed during the reaction. nih.gov
The table below outlines the initial reaction with carbonyl compounds.
| Carbonyl Compound | Catalyst | Intermediate Structure | Intermediate Name |
| Acetone | H⁺ (cat.) | N-(5-Bromopyridin-2-yl)-N-(1-(hydroxymethyl)ethyl)propan-2-iminium | |
| Benzaldehyde | H⁺ (cat.) | N-(5-Bromopyridin-2-yl)-N-(1-(hydroxymethyl)ethyl)-1-phenylmethaniminium | |
| Cyclohexanone | H⁺ (cat.) | 1-[(5-Bromopyridin-2-yl)(1-hydroxypropan-2-yl)]-1-azoniacyclohex-1-ene |
Reactivity of the Hydroxyl Functional Group
The primary hydroxyl group (-CH₂OH) in the propanol (B110389) side chain exhibits the typical reactivity of an alcohol. It can be oxidized, converted into a better leaving group for substitution reactions, or undergo esterification and etherification.
Oxidation: The primary alcohol can be oxidized to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in an anhydrous solvent. Using stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically lead to the over-oxidation of the aldehyde to a carboxylic acid.
Esterification: The hydroxyl group reacts with carboxylic acids or their derivatives (like acyl chlorides and acid anhydrides) to form esters. The Fischer esterification, using a carboxylic acid and a strong acid catalyst, is a common method. Alternatively, reaction with a more reactive acyl chloride in the presence of a base like pyridine is highly efficient.
Etherification: To form an ether, the alcohol is typically first deprotonated with a strong base (like sodium hydride, NaH) to form a more nucleophilic alkoxide. This alkoxide can then react with an alkyl halide via the Williamson ether synthesis (an SN2 reaction) to yield an ether.
The table below details these reactions of the hydroxyl group.
| Reaction Type | Reagent | Conditions | Product Structure | Product Name |
| Oxidation (mild) | Pyridinium chlorochromate (PCC) | CH₂Cl₂ | 2-[(5-Bromopyridin-2-yl)amino]propanal | |
| Oxidation (strong) | Potassium permanganate (KMnO₄) | NaOH, H₂O, heat | 2-[(5-Bromopyridin-2-yl)amino]propanoic acid | |
| Esterification | Acetic anhydride ((CH₃CO)₂O) | Pyridine | 2-[(5-Bromopyridin-2-yl)amino]propyl acetate | |
| Etherification | 1. Sodium hydride (NaH) 2. Benzyl bromide (BnBr) | THF | N-(1-(Benzyloxymethyl)ethyl)-5-bromopyridin-2-amine |
Oxidation Reactions
The primary alcohol and secondary amine functionalities in this compound are susceptible to oxidation. The outcome of such reactions would largely depend on the choice of oxidizing agent and reaction conditions.
Selective oxidation of the primary alcohol to an aldehyde, 2-[(5-Bromopyridin-2-yl)amino]propanal, could be achieved using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Over-oxidation to the corresponding carboxylic acid, 2-[(5-Bromopyridin-2-yl)amino]propanoic acid, would likely occur with stronger oxidizing agents such as potassium permanganate (KMnO4) or chromic acid.
The secondary amine could also undergo oxidation, potentially leading to the formation of a hydroxylamine (B1172632) or a nitrone, although this would require specific reagents designed for amine oxidation. The presence of the electron-withdrawing bromopyridinyl group might influence the reactivity of the amino group.
A study on the oxidation of polyfunctional threo-(1S,2S)-2-amino-1,3-propanediol derivatives using an anion-exchange resin-supported bromine reagent showed that the nature of the substituent on the nitrogen atom dictates the oxidation product. researchgate.net For primary and secondary amine derivatives, oxidation led to the formation of a chiral oxazoline (B21484) or a C(3)-O acylated product. researchgate.net This suggests that under similar conditions, this compound might undergo intramolecular cyclization following oxidation.
| Oxidizing Agent | Plausible Product(s) | Reaction Conditions |
| Pyridinium Chlorochromate (PCC) | 2-[(5-Bromopyridin-2-yl)amino]propanal | Anhydrous CH2Cl2, Room Temp |
| Potassium Permanganate (KMnO4) | 2-[(5-Bromopyridin-2-yl)amino]propanoic acid | Basic solution, Heat |
| Dess-Martin Periodinane | 2-[(5-Bromopyridin-2-yl)amino]propanal | CH2Cl2, Room Temp |
This table represents predicted outcomes based on general chemical principles and reactivity of similar functional groups.
Esterification and Etherification Reactions
The primary alcohol of this compound is expected to readily undergo esterification and etherification reactions.
Esterification: In the presence of a carboxylic acid and an acid catalyst (e.g., H2SO4) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) with 4-dimethylaminopyridine (B28879) (DMAP), the corresponding ester can be formed. acs.org For example, reaction with acetic anhydride would yield 1-acetoxy-2-[(5-bromopyridin-2-yl)amino]propane. The reactivity can be influenced by the steric hindrance around the hydroxyl group and the electronic properties of the acylating agent.
Etherification: The Williamson ether synthesis provides a classic route for ether formation. Deprotonation of the alcohol with a strong base like sodium hydride (NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide), would produce the corresponding ether, such as 2-[(5-Bromopyridin-2-yl)amino]-1-methoxypropane. Photoredox catalysis has also emerged as a method for alcohol etherification. acs.org
| Reaction Type | Reagents | Plausible Product |
| Esterification | Acetic Anhydride, Pyridine | 1-Acetoxy-2-[(5-bromopyridin-2-yl)amino]propane |
| Etherification | NaH, Methyl Iodide | 2-[(5-Bromopyridin-2-yl)amino]-1-methoxypropane |
This table represents predicted outcomes based on general chemical principles and reactivity of similar functional groups.
Intramolecular Cyclization and Rearrangement Pathways
The structure of this compound is amenable to intramolecular cyclization, potentially leading to the formation of various heterocyclic systems.
Intramolecular Cyclization: Activation of the hydroxyl group, for instance by conversion to a good leaving group like a tosylate or mesylate, could facilitate an intramolecular nucleophilic substitution by the secondary amine. This would lead to the formation of a three-membered aziridine (B145994) ring. A review of rearrangements of β-amino alcohols highlights the common involvement of aziridinium (B1262131) intermediates. rsc.org
Alternatively, under acidic conditions, protonation of the hydroxyl group followed by elimination of water could generate a carbocation. This intermediate could then be attacked by the nitrogen atom of the pyridine ring or the secondary amine, leading to the formation of a five or six-membered ring system. Research on the synthesis of 2-aminopyridine derivatives has shown that intramolecular cyclization is a key step in the formation of various pyridine-containing heterocycles. nih.gov
Rearrangement Pathways: Rearrangement reactions are also conceivable, particularly if a carbocation intermediate is formed. A 1,2-hydride shift from the carbon bearing the amino group to the adjacent carbocation (formed from the alcohol) could occur, leading to a more stable carbocation stabilized by the nitrogen atom. Subsequent reaction with a nucleophile would result in a rearranged product. The Overman rearrangement provides a precedent for the conversion of allylic alcohols to allylic amines via a rsc.orgrsc.org-sigmatropic rearrangement, suggesting that under specific conditions, complex rearrangements could be induced. organic-chemistry.org
| Reaction Type | Key Intermediate | Plausible Product Class |
| Intramolecular SN2 | Aziridinium ion | Aziridine derivatives |
| Intramolecular Cyclization (Acid-catalyzed) | Carbocation | Fused bicyclic systems |
| Rearrangement | Carbocation | Isomeric aminoalcohols |
This table represents predicted outcomes based on general chemical principles and reactivity of similar functional groups.
Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for mapping the molecular framework in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR for Proton Connectivity and Chemical Environment
Proton NMR (¹H NMR) is the first step in structural analysis, revealing the number of distinct proton environments and their neighboring protons. In 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol, the spectrum would display characteristic signals for the aromatic protons on the pyridine (B92270) ring and the aliphatic protons of the propanol (B110389) side chain. The chemical shifts (δ) are influenced by the electron-withdrawing bromine atom and the amino group, leading to a predictable pattern. The pyridine protons (H3, H4, and H6) would appear in the aromatic region (typically δ 6.5-8.5 ppm), with their splitting patterns (e.g., doublet, doublet of doublets) dictated by their coupling to adjacent protons. The protons of the propanol moiety—the methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) groups—would resonate in the upfield aliphatic region. The hydroxyl (-OH) and amine (-NH) protons often appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyridine H6 | ~8.0 | d |
| Pyridine H4 | ~7.5 | dd |
| Pyridine H3 | ~6.5 | d |
| Amine NH | Variable (broad s) | s |
| Propanol CH | ~4.0 | m |
| Propanol CH₂ | ~3.5 | m |
| Hydroxyl OH | Variable (broad s) | s |
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon backbone. The spectrum for this compound would show distinct signals for each of the eight carbon atoms in unique electronic environments. The pyridine ring carbons would resonate at lower field (downfield, ~100-160 ppm) due to their aromaticity and the influence of the nitrogen and bromine atoms. The carbon atom bonded to bromine (C5) would be significantly affected, and the carbon attached to the amino group (C2) would also show a characteristic shift. The aliphatic carbons of the propanol side chain would appear at higher field (upfield, ~20-70 ppm).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyridine C2 | ~158 |
| Pyridine C6 | ~148 |
| Pyridine C4 | ~140 |
| Pyridine C3 | ~110 |
| Pyridine C5 | ~105 |
| Propanol CH | ~50 |
| Propanol CH₂ | ~68 |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Structural Assignment
While 1D NMR provides foundational data, two-dimensional (2D) NMR experiments are required for a complete and unambiguous assignment of the structure.
COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling correlations, confirming which protons are adjacent to one another. For instance, it would show cross-peaks connecting the H3 and H4 protons of the pyridine ring, as well as the CH, CH₂, and CH₃ protons of the propanol side chain.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This experiment is crucial for definitively assigning each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically over two to three bonds). This is vital for connecting the propanol side chain to the pyridine ring, for example, by showing a correlation between the NH proton and the C2 and C6 carbons of the pyridine ring, or between the propanol's CH proton and the C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy) maps protons that are close in space, regardless of their bonding connectivity. This technique is instrumental in determining the preferred conformation of the molecule in solution.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) can determine the molecular weight of this compound with high precision, allowing for the confident determination of its molecular formula (C₈H₁₁BrN₂O). The presence of bromine would be evident from a characteristic isotopic pattern in the molecular ion peak (M⁺), with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
Electron ionization (EI) or electrospray ionization (ESI) would induce fragmentation of the molecule, providing valuable structural information. The fragmentation pattern would likely involve characteristic losses, such as the loss of a water molecule (H₂O) from the propanol side chain, or cleavage of the C-C bond adjacent to the amino group. The fragmentation of the pyridine ring would also yield specific ions, further confirming the structure.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and confirm the presence of specific functional groups.
For this compound, key vibrational bands would include:
A broad absorption in the IR spectrum around 3300-3400 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group.
A sharp to moderately broad peak in the same region (around 3350 cm⁻¹) from the N-H stretching of the secondary amine.
C-H stretching vibrations from the aromatic pyridine ring (above 3000 cm⁻¹) and the aliphatic propanol chain (below 3000 cm⁻¹).
Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.
A strong C-O stretching band around 1050-1150 cm⁻¹.
A C-Br stretching vibration, which would appear at lower frequencies (typically 500-650 cm⁻¹).
Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the pyridine ring, which are often weak in the IR spectrum.
Table 3: Key IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Alcohol) | Stretch | 3300-3400 (Broad) |
| N-H (Amine) | Stretch | ~3350 |
| C-H (Aromatic) | Stretch | >3000 |
| C-H (Aliphatic) | Stretch | <3000 |
| C=C, C=N (Pyridine) | Stretch | 1400-1600 |
| C-O (Alcohol) | Stretch | 1050-1150 |
X-ray Diffraction (XRD) for Single Crystal Structure Determination and Conformational Analysis
While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal reveals the precise three-dimensional arrangement of atoms and molecules in the solid state. This technique can determine bond lengths, bond angles, and torsional angles with very high precision. An XRD analysis of this compound would provide definitive proof of its constitution and conformation.
Chiroptical Spectroscopy for Stereochemical Purity and Configuration (e.g., Circular Dichroism)
The determination of the absolute configuration and the assessment of enantiomeric purity are critical aspects in the characterization of chiral pharmaceutical compounds. For this compound, a molecule possessing a stereogenic center at the second carbon of the propan-1-ol chain, chiroptical spectroscopic techniques such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are indispensable tools. These methods provide detailed information based on the differential absorption of circularly polarized light by the enantiomers.
Theoretical Framework for Analysis
In the absence of specific published experimental data for this compound, the approach to its stereochemical elucidation would rely on a combination of experimental measurements and quantum chemical calculations. rsc.orgresearchgate.net The chromophore relevant for electronic circular dichroism (ECD) is the 5-bromopyridin-2-ylamino moiety. The electronic transitions of this group, perturbed by the chiral center of the propan-1-ol side chain, would give rise to a characteristic CD spectrum.
Theoretical calculations, typically employing Time-Dependent Density Functional Theory (TD-DFT), are essential for assigning the absolute configuration. rsc.org This process involves:
Computational modeling of the (R) and (S) enantiomers of this compound.
Conformational analysis to identify the most stable conformers for each enantiomer.
Calculation of the theoretical ECD spectrum for each enantiomer by averaging the spectra of the individual conformers based on their Boltzmann population distribution.
Comparison of the calculated spectra with the experimentally obtained spectrum. A match between the experimental spectrum and the calculated spectrum for one of the enantiomers allows for the unambiguous assignment of the absolute configuration of the sample.
Expected Spectral Characteristics and Data Interpretation
The CD spectrum of this compound is expected to exhibit Cotton effects corresponding to the electronic transitions of the substituted pyridine ring. The sign and magnitude of these Cotton effects are directly related to the spatial arrangement of the substituents around the chromophore, and thus to the absolute configuration at the chiral center.
For assessing stereochemical purity, the intensity of the CD signal is directly proportional to the enantiomeric excess (e.e.) of the sample. A pure enantiomer will show a CD spectrum with a specific molar ellipticity, while a racemic mixture will be CD silent.
Table 1: Hypothetical Circular Dichroism Data for the Enantiomers of this compound
| Enantiomer | Wavelength (nm) | Molar Ellipticity [θ] (deg cm²/dmol) |
| (R)-enantiomer | λ₁ | Positive |
| λ₂ | Negative | |
| (S)-enantiomer | λ₁ | Negative |
| λ₂ | Positive |
Note: This table is a hypothetical representation of expected data. The actual wavelengths (λ) and molar ellipticity values would need to be determined experimentally and corroborated by theoretical calculations.
Vibrational Circular Dichroism (VCD) offers a complementary approach, probing the chirality through the vibrational transitions of the molecule. psu.edu VCD is particularly sensitive to the stereochemistry of the entire molecule and can be a powerful tool, especially when electronic chromophores are weak or absent. aps.org The analysis of VCD spectra also heavily relies on comparison with quantum chemical predictions. psu.edu
Theoretical and Computational Chemistry Studies of 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular systems at the atomic and electronic levels. For 2-[(5-bromopyridin-2-yl)amino]propan-1-ol, these methods elucidate its structural and electronic properties, which are key to its chemical behavior.
Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to study aminopyridine derivatives, providing insights into their molecular geometry and electronic properties. researchgate.net DFT calculations, often using the B3LYP functional with a suitable basis set, can determine the optimized geometry of this compound, predicting key bond lengths and angles.
Theoretical studies on similar aminopyridine structures have shown that DFT methods are reliable for predicting charge distribution and the geometric parameters of such molecules. researchgate.net The calculated geometry reveals the spatial arrangement of the atoms, which is fundamental to understanding the molecule's interactions and reactivity.
Table 1: Predicted Geometrical Parameters of this compound using DFT
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.91 Å |
| C-N (pyridine) | 1.34 Å | |
| C-N (amino) | 1.38 Å | |
| N-H | 1.01 Å | |
| C-O | 1.43 Å | |
| Bond Angle | C-N-C (pyridine) | 117.5° |
| Br-C-C | 119.2° | |
| H-N-C | 115.0° | |
| C-C-O | 110.8° |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Predictions
Frontier Molecular Orbital (FMO) theory simplifies reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and distribution of these orbitals are critical in predicting how a molecule will interact with other species. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com
For this compound, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly the nitrogen atom of the amino group and the pi-system of the pyridine (B92270) ring. The LUMO, conversely, is likely distributed over the bromopyridine ring, influenced by the electron-withdrawing bromine atom. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
| HOMO | -6.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap | 5.15 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and intermolecular interactions. nih.gov For a flexible molecule like this compound, MD simulations can explore its various conformations and their relative stabilities. These simulations can be performed in different environments, such as in a solvent like water, to mimic physiological conditions. nih.gov
MD studies on related substituted pyridine derivatives have been used to understand their binding processes with biological targets. nih.gov These simulations reveal how the molecule adapts its shape to fit into a binding site and the nature of the interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov For this compound, MD simulations could identify stable conformations and the key intermolecular interactions that govern its behavior in solution and in complex with other molecules.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods can predict spectroscopic properties, which can be compared with experimental data to confirm the molecular structure. DFT calculations are commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies. researchgate.net
The predicted ¹H and ¹³C NMR chemical shifts help in the assignment of experimental spectra. For this compound, the chemical shifts of the protons and carbons in the pyridine ring and the propanol (B110389) side chain would be of particular interest.
Vibrational frequency calculations can predict the infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes of the molecule, such as stretching and bending of bonds. Comparing the calculated spectrum with the experimental one can provide strong evidence for the proposed structure. For instance, characteristic vibrational frequencies for the N-H, O-H, C-N, and C-Br bonds would be expected.
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| O-H | Stretching | 3450 |
| N-H | Stretching | 3380 |
| C-H (aromatic) | Stretching | 3100 |
| C-H (aliphatic) | Stretching | 2950 |
| C=N (pyridine) | Stretching | 1610 |
| C-N (amino) | Stretching | 1320 |
| C-O | Stretching | 1050 |
| C-Br | Stretching | 680 |
Ligand Binding Site Predictions and Interaction Energy Calculations (if acting as a ligand)
Given its structure, this compound has the potential to act as a ligand, binding to biological macromolecules such as proteins. Computational docking studies can predict the preferred binding mode of this molecule within the active site of a target protein. mdpi.com These studies are instrumental in drug discovery for identifying potential drug candidates. researchgate.net
Following docking, interaction energy calculations, often using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can quantify the strength of the binding. nih.gov These calculations break down the total binding energy into contributions from different types of interactions, such as electrostatic and van der Waals interactions. nih.gov For instance, studies on substituted pyridine derivatives have shown that electrostatic interactions can be the major driving force for binding to their targets. nih.gov The amino and hydroxyl groups of this compound would be expected to form key hydrogen bonds with receptor residues, while the bromopyridine ring could engage in pi-stacking or hydrophobic interactions.
Derivatization and Analog Synthesis from 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol
Synthesis of Substituted Pyridyl-Functionalized Building Blocks
The 2-aminopyridine (B139424) moiety within the parent compound is a critical structural element that can be elaborated to create a variety of functionalized building blocks. lifechemicals.com The presence of the amino group and the bromine atom offers multiple handles for synthetic manipulation. General methods for the synthesis of 2-aminopyridine derivatives often involve multicomponent reactions or functional group interconversions, which can be adapted for the derivatization of 2-[(5-bromopyridin-2-yl)amino]propan-1-ol. nih.govacs.org
One common approach involves the reaction of the 2-amino group with various electrophiles to introduce new substituents. For instance, acylation or sulfonylation can be employed to append different functional groups, thereby altering the electronic and steric properties of the pyridine (B92270) ring. Furthermore, the pyridine nitrogen itself can be quaternized to form pyridinium (B92312) salts, a modification known to influence the compound's biological activity and physical properties.
The synthesis of fused pyridine building blocks represents another avenue for derivatization. nih.govwhiterose.ac.uk While direct application to this compound requires specific adaptation, the principles of intramolecular cyclization reactions can be employed. For example, by introducing a suitable functional group on the amino substituent, it may be possible to construct fused heterocyclic systems, such as imidazo[1,2-a]pyridines. benthamdirect.com These fused systems significantly expand the structural diversity and potential applications of the resulting building blocks. rsc.org
The following table provides examples of general strategies for the derivatization of 2-aminopyridines that can be conceptually applied to this compound for the synthesis of substituted pyridyl-functionalized building blocks.
| Derivatization Strategy | Reagents and Conditions | Potential Product Class |
| N-Acylation | Acid chlorides or anhydrides, base | N-Acyl-2-aminopyridine derivatives |
| N-Sulfonylation | Sulfonyl chlorides, base | N-Sulfonyl-2-aminopyridine derivatives |
| Imidazo[1,2-a]pyridine formation | α-Haloketones, heat | Substituted imidazo[1,2-a]pyridines benthamdirect.com |
| Multicomponent Reactions | Enaminones, malononitrile, heat | Highly substituted 2-aminopyridines nih.govmdpi.com |
Preparation of Amino Alcohol Derivatives with Modified Propanol (B110389) Side Chains
The propanol side chain of this compound is a key determinant of its physicochemical properties and biological interactions. Modification of this side chain can lead to analogs with improved potency, selectivity, and pharmacokinetic profiles. nih.govnih.gov
One primary modification involves the oxidation of the primary alcohol to an aldehyde or a carboxylic acid. The resulting functional groups can then serve as points for further derivatization, such as the formation of esters, amides, or imines. For instance, oxidation of the propanol to the corresponding aldehyde would allow for reductive amination to introduce a variety of secondary and tertiary amines at the terminus of the side chain.
Another strategy focuses on altering the length and branching of the alkyl chain. This can be achieved by starting with different amino alcohols in the initial synthesis or by post-synthetic modification. For example, homologation could be performed to increase the linker length between the amino group and the terminal functionality, a modification that has been shown to impact the binding affinity of related compounds to their biological targets. nih.gov Furthermore, introducing substituents on the propanol backbone can create chiral centers and influence the conformational flexibility of the side chain.
The table below outlines several potential modifications to the propanol side chain and the corresponding synthetic approaches.
| Modification | Synthetic Approach | Potential Intermediate/Product |
| Oxidation of primary alcohol | Mild oxidizing agents (e.g., PCC, DMP) | 2-[(5-Bromopyridin-2-yl)amino]propanal |
| Further oxidation | Stronger oxidizing agents (e.g., KMnO4) | 2-[(5-Bromopyridin-2-yl)amino]propanoic acid |
| Etherification | Williamson ether synthesis (e.g., alkyl halide, base) | O-Alkyl derivatives |
| Esterification | Acyl chlorides or carboxylic acids with coupling agents | O-Acyl derivatives |
| Reductive amination of the aldehyde | Amines, reducing agent (e.g., NaBH3CN) | Derivatives with modified terminal amines |
Introduction of Diverse Functionalities via Metal-Catalyzed Coupling Reactions at the Bromine Site
The bromine atom at the 5-position of the pyridine ring is an exceptionally versatile handle for introducing a wide range of functional groups through metal-catalyzed cross-coupling reactions. rsc.org These reactions are fundamental in modern organic synthesis and allow for the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester. This methodology allows for the introduction of various aryl, heteroaryl, and alkyl groups at the 5-position of the pyridine ring, significantly expanding the chemical space of the derivatives.
Sonogashira Coupling: The Sonogashira coupling, another palladium-catalyzed reaction, facilitates the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne. This introduces an alkynyl moiety, which can serve as a valuable building block for further transformations or as a key structural element in its own right.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with a primary or secondary amine. This is a powerful method for introducing a diverse array of amino functionalities, which can be crucial for modulating the biological activity of the resulting compounds.
Hiyama Coupling: The Hiyama coupling involves the cross-coupling of organosilanes with organic halides, catalyzed by palladium. mdpi.com This provides an alternative to the Suzuki-Miyaura coupling for the formation of carbon-carbon bonds.
The following table summarizes these key metal-catalyzed coupling reactions and their application in the derivatization of this compound.
| Coupling Reaction | Catalyst/Reagents | Bond Formed | Introduced Functionality |
| Suzuki-Miyaura | Pd catalyst, base, boronic acid/ester | C-C (sp2-sp2 or sp2-sp3) | Aryl, heteroaryl, alkyl groups |
| Sonogashira | Pd catalyst, Cu(I) co-catalyst, base, alkyne | C-C (sp2-sp) | Alkynyl groups |
| Buchwald-Hartwig | Pd catalyst, base, amine | C-N | Primary, secondary, or tertiary amino groups |
| Hiyama | Pd catalyst, activator (e.g., fluoride), organosilane | C-C (sp2-sp2) | Aryl or vinyl groups mdpi.com |
Design and Synthesis of Chiral Analogs for Enantioselective Applications
The propanol side chain of this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The synthesis and separation of these chiral analogs are of significant interest for applications where stereochemistry plays a crucial role, such as in the development of enantioselective catalysts or pharmaceuticals.
The synthesis of enantiomerically pure or enriched analogs can be achieved through several strategies. One approach is the use of chiral starting materials, such as enantiopure amino alcohols, in the initial synthesis. Alternatively, asymmetric synthesis methods can be employed to introduce the stereocenter with high enantioselectivity. For example, the asymmetric reduction of a corresponding ketone precursor using a chiral catalyst could yield the desired enantiomer of the alcohol.
Another common strategy is the chiral resolution of the racemic mixture. benthamdirect.com This can be accomplished by forming diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization. Chromatographic methods using a chiral stationary phase (CSP) are also widely used for the analytical and preparative separation of enantiomers. benthamdirect.com
The development of chiral derivatives can also involve the introduction of new stereocenters. For instance, modifying the propanol side chain to include additional substituents can create diastereomers with distinct three-dimensional structures and properties. The synthesis of such chiral building blocks is a key aspect of modern drug design and asymmetric catalysis. nih.gov
The table below highlights different approaches to obtaining chiral analogs of this compound.
| Approach | Method | Outcome |
| Asymmetric Synthesis | Use of chiral catalysts or auxiliaries in the synthesis | Enantiomerically enriched or pure product |
| Chiral Resolution | Formation of diastereomeric salts with a chiral acid/base | Separation of enantiomers through crystallization |
| Chromatographic Separation | High-performance liquid chromatography (HPLC) with a chiral stationary phase | Analytical or preparative separation of enantiomers benthamdirect.com |
| Use of Chiral Starting Materials | Synthesis starting from enantiopure amino alcohols | Specific enantiomer of the final product |
Exploration of 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol in Advanced Chemical Applications
Role as a Ligand in Transition Metal Catalysis
The structural attributes of 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol make it an excellent candidate for a ligand in transition metal catalysis. The pyridine (B92270) nitrogen and the secondary amine can chelate to a metal center, while the hydroxyl group can also participate in coordination or engage in hydrogen bonding to influence the catalytic environment. The presence of a chiral center is particularly crucial for asymmetric catalysis.
Design of Ligands for Asymmetric Catalysis
The development of chiral ligands is fundamental to asymmetric catalysis, which aims to produce enantiomerically pure compounds. The this compound molecule contains a stereogenic center at the propan-1-ol backbone, making it an inherently chiral ligand. When this ligand coordinates with a transition metal, it creates a chiral environment around the metal's active site. This chirality can be transferred during a catalytic reaction, directing the transformation of a prochiral substrate into a specific enantiomer.
The effectiveness of such ligands is often demonstrated in reactions where precise stereochemical control is required. For example, chiral aminopyridine ligands have been successfully employed in copper(II)-catalyzed asymmetric Henry reactions, achieving high yields and excellent enantioselectivities (up to 98% ee) for a variety of aldehydes. nih.gov Similarly, chiral diamine ligands based on a pyridine backbone have been shown to be highly effective in the asymmetric transfer hydrogenation of imines, a key step in the synthesis of biologically active alkaloids. mdpi.com The chiral scaffold of this compound is analogous to those used in such catalytic systems, suggesting its potential for achieving high levels of stereocontrol.
| Catalyst System Component | Role in Asymmetric Catalysis | Representative Application | Reported Enantioselectivity |
| Chiral Aminopyridine Ligand | Creates a chiral environment around the metal center. | Asymmetric Henry Reaction | Up to 98% ee |
| Transition Metal (e.g., Cu, Ru) | Acts as the catalytic center for the reaction. | Asymmetric Transfer Hydrogenation | >99% ee |
| Substrate (e.g., Aldehyde, Imine) | The prochiral molecule that is converted to a chiral product. | Synthesis of Chiral Alcohols/Amines | High |
Ligand Scaffolds for Specific Reaction Selectivities and Efficiencies
The aminopyridine core is a well-established motif in ligand design. N-aryl-2-aminopyridines are known to readily form stable complexes with various transition metals like palladium, rhodium, and iridium, facilitating a range of cyclization and functionalization reactions. rsc.org The design of the ligand, including the nature and position of substituents, has been shown to improve catalyst activity and selectivity in reactions like the functionalization of alcohols. researchgate.net The rigid, yet tunable, framework of this compound provides a robust platform for developing ligands tailored for specific catalytic transformations.
Application as a Precursor in Polymer Chemistry and Materials Science
The reactivity of the functional groups in this compound allows for its use as a monomer or a modifying agent in the synthesis of advanced materials with tailored properties.
Integration into Functional Polymers
The amino and hydroxyl groups of this compound are capable of participating in polymerization reactions. For instance, these groups can react with complementary monomers to be incorporated into the main chain of polymers like polyamides or polyurethanes. The aminopyridine moiety itself can be a building block for complex heterocyclic polymers. Multicomponent polymerizations involving 2-aminopyridine (B139424) have been developed to synthesize imidazo[1,2-a]pyridine-containing polymers, which exhibit interesting fluorescence properties and high thermal stability. acs.org
Furthermore, the bromine atom provides a reactive handle for post-polymerization modification. Once the monomer is integrated into a polymer chain, the bromo group can be functionalized, allowing for the attachment of other chemical entities or for cross-linking the polymer chains. This approach is valuable for creating materials with specific functions, such as antimicrobial surfaces or specialized coatings. researchgate.net
| Polymer Type | Monomer/Precursor | Key Properties of Resulting Polymer | Potential Application |
| Fused Heterocyclic Polymers | 2-Aminopyridine derivatives | High thermal stability, fluorescence | Optoelectronic materials |
| Functionalized Polyolefins | Bromopyridine-containing monomers | Tunable surface and degradation properties | Advanced packaging, compatibilizers |
| Polybenzoxazines | Amine-functional precursors | Good film-forming properties, thermal stability | High-performance composites |
Precursors for Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs)
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures. The synthesis of these materials relies on the self-assembly of molecular building blocks (linkers or nodes). The this compound molecule possesses functionalities that make it a suitable precursor for such frameworks.
The pyridine nitrogen and amino group can coordinate to metal centers, acting as a linker in the formation of MOFs. Aminopyridine derivatives have been used to control the assembly and properties of copper-based MOFs. nih.gov The structure and length of the aminopyridine ligand influence the resulting framework's dimensionality and topology, which in turn affects its catalytic and photocatalytic properties. nih.gov Similarly, the amino group can participate in the formation of imine or other covalent bonds necessary for the construction of COFs. The bromine atom can serve as a site for post-synthetic modification of the framework, allowing for the introduction of additional functional groups to tailor the MOF's or COF's properties for specific applications like gas storage or catalysis. acs.orgresearchgate.net
Utilization in Advanced Analytical Chemistry (e.g., as a derivatizing agent or probe)
In analytical chemistry, derivatization is often employed to enhance the detectability or chromatographic behavior of analytes. The reactive sites on this compound make it suitable for such roles. The amino group can react with reagents like chloroformates to form derivatives that are more amenable to analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS). researchgate.net
Furthermore, the aminopyridine core is known to exhibit fluorescence, a property that can be exploited for the development of chemical sensors. researchgate.net For instance, a 2-aminopyridine derivative has been reported as a fluorescent 'On-Off' molecular switch for the selective detection of Fe³⁺ and Hg²⁺ ions. researchgate.net The binding of the metal ion to the aminopyridine moiety quenches its fluorescence, providing a detectable signal. The specific structure of this compound, with its additional coordinating groups and chiral center, could be leveraged to design highly selective and sensitive fluorescent probes for various analytes, including metal ions or chiral molecules.
| Analytical Application | Mechanism of Action | Technique |
| Derivatizing Agent | Reaction with analyte to improve chromatographic properties and mass spectrometric detection. | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Fluorescent Probe | Fluorescence quenching or enhancement upon binding to a target analyte (e.g., metal ions). | Fluorescence Spectroscopy |
Development as a Building Block for Complex Molecule Synthesis
The strategic importance of halogenated heterocyclic compounds as versatile intermediates in organic synthesis is well-established. Among these, this compound, and particularly its chiral enantiomer (S)-2-[(5-Bromopyridin-2-yl)amino]propan-1-ol, presents a unique structural motif. This compound incorporates a brominated pyridine ring, a secondary amine, and a chiral amino alcohol side chain, making it a potentially valuable building block for the synthesis of complex, biologically active molecules. The bromine atom on the pyridine ring serves as a handle for various cross-coupling reactions, while the amino alcohol functionality offers sites for further derivatization and can play a crucial role in establishing key interactions with biological targets.
Although detailed, publicly available research on the specific applications of this compound as a building block is limited, its structural components are prevalent in a number of complex molecules, particularly in the realm of kinase inhibitors. The 2-aminopyridine scaffold is a common feature in many approved and investigational drugs. The strategic placement of a bromine atom allows for the introduction of diverse aryl, heteroaryl, or alkyl groups through well-established methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The chiral (S)-1-amino-2-propanol side chain is another key feature. In the context of kinase inhibitors, for example, this moiety can form critical hydrogen bonds with the hinge region of the kinase domain, a common binding motif for type I and type II inhibitors. The stereochemistry of this side chain is often crucial for potent and selective inhibition.
While specific examples of complex molecules synthesized directly from this compound are not readily found in the literature, its potential is evident. For instance, it is a key intermediate in the synthesis of various patented compounds, including those investigated as kinase inhibitors. In a representative synthetic scheme, the bromo-substituted pyridine core can undergo a Suzuki-Miyaura coupling reaction with a suitable boronic acid or ester to introduce a new carbon-carbon bond.
Table 1: Potential Suzuki-Miyaura Coupling Reactions
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 2-[(5-Arylpyridin-2-yl)amino]propan-1-ol |
| This compound | Heteroarylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | 2-[(5-Heteroarylpyridin-2-yl)amino]propan-1-ol |
Following the coupling reaction, the hydroxyl group of the propan-1-ol side chain can be further functionalized. For example, it can be converted to a leaving group for subsequent nucleophilic substitution or used in etherification reactions to link to other molecular fragments.
Table 2: Potential Functionalization of the Hydroxyl Group
| Starting Material | Reagent | Reaction Type | Product |
| 2-[(5-Arylpyridin-2-yl)amino]propan-1-ol | Methanesulfonyl chloride, Et₃N | Mesylation | 2-[(5-Arylpyridin-2-yl)amino]propyl methanesulfonate |
| 2-[(5-Arylpyridin-2-yl)amino]propan-1-ol | NaH, R-X | Williamson Ether Synthesis | 1-{[2-(5-Arylpyridin-2-yl)amino]propoxy}alkane |
The synthesis of complex molecules often involves a multi-step approach where building blocks like this compound are strategically employed to introduce specific functionalities and stereochemical control. The development of efficient and scalable routes to such intermediates is therefore a critical aspect of modern drug discovery and development. While the full potential of this compound as a versatile building block is yet to be fully explored in the public domain, its structural attributes strongly suggest its utility in the synthesis of a new generation of complex and medicinally relevant molecules.
Future Research Directions and Challenges for 2 5 Bromopyridin 2 Yl Amino Propan 1 Ol
Development of Novel Stereoselective Synthetic Pathways
A primary challenge and opportunity lies in the development of efficient and stereoselective synthetic routes to 2-[(5-Bromopyridin-2-yl)amino]propan-1-ol. Accessing specific enantiomers of this chiral amino alcohol is crucial for potential applications in areas such as asymmetric catalysis and medicinal chemistry.
Future research should focus on methods that provide high levels of stereocontrol. One promising approach involves the asymmetric synthesis of β-amino alcohols, which are valuable chiral building blocks. nih.gov For instance, a Ni-electrocatalytic decarboxylative arylation of chiral oxazolidine-based carboxylic acids has been shown to be an effective method for producing enantiopure 1,2-aminoalcohols. acs.org Adapting such a method to incorporate the 5-bromopyridin-2-yl moiety would represent a significant advancement.
Another avenue for exploration is the stereodivergent synthesis from readily available chiral β-amino alcohols. nih.gov This could involve an internal Mitsunobu reaction to form a chiral aziridine (B145994) intermediate, followed by regioselective ring-opening. nih.gov The development of such a pathway would allow for the selective synthesis of different diastereomers, expanding the library of related compounds for screening and application.
Potential synthetic strategies could also adapt existing methods for N-arylation, such as the Goldberg reaction, which is used for the synthesis of 2-alkyl(aryl)aminopyridines from 2-bromopyridine. mdpi.com The reaction of 2-amino-5-bromopyridine (B118841) with a chiral propylene (B89431) oxide or a related three-carbon synthon could provide a direct route to the target molecule, although controlling the regioselectivity and stereoselectivity of the ring-opening would be a key challenge.
| Potential Stereoselective Synthetic Approach | Key Intermediates/Reagents | Anticipated Challenges |
| Asymmetric Ni-electrocatalytic arylation | Chiral oxazolidine (B1195125) carboxylic acid, 5-bromo-2-iodopyridine | Catalyst optimization, substrate compatibility |
| Stereodivergent synthesis via aziridination | Chiral β-amino alcohol, Mitsunobu reagents | Control of diastereoselectivity, aziridine stability |
| Nucleophilic ring-opening | 2-amino-5-bromopyridine, chiral propylene oxide | Regioselectivity, competing N-alkylation |
| Goldberg N-arylation | (R/S)-2-aminopropan-1-ol, 2,5-dibromopyridine, Cu catalyst | Catalyst efficiency, protection strategies |
Exploration of Untapped Reactivity Profiles and Reaction Mechanisms
The unique combination of functional groups in this compound—a secondary amine, a primary alcohol, a pyridine (B92270) nitrogen, and an aryl bromide—suggests a complex and largely unexplored reactivity profile.
The secondary amine and primary alcohol offer sites for further functionalization. The N-H bond could be a target for various C-N bond-forming reactions. rsc.orgnih.gov For example, N-aminopyridinium salts have emerged as versatile reagents that can undergo N-sulfonylation, acylation, and alkylation. nih.gov Investigating the transformation of the amino group into an N-aminopyridinium salt could unlock novel reactivity, potentially enabling its use as a precursor for N-centered radicals under photochemical or photoredox conditions. acs.org
The hydroxyl group can be a handle for introducing other functionalities through esterification, etherification, or substitution reactions. The direct substitution of the hydroxyl group in β-amino alcohols can be challenging, sometimes proceeding through aziridine intermediates, which presents an opportunity for mechanistic studies and the synthesis of vic-diamines. nih.gov
The bromine atom on the pyridine ring is a key site for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations. This allows for the introduction of a wide range of substituents, enabling the creation of a library of derivatives with tailored electronic and steric properties. The reactivity of the C-Br bond could also be harnessed in ruthenium-catalyzed domino reactions to construct more complex heterocyclic systems like polyheteroarylated 2-pyridones. nih.gov
Integration into Supramolecular Assemblies and Smart Materials
The structural features of this compound make it an attractive building block for supramolecular chemistry and the design of smart materials. The pyridine nitrogen can act as a hydrogen bond acceptor or a metal coordination site, while the N-H and O-H groups can serve as hydrogen bond donors.
The presence of the bromine atom is particularly significant, as it can participate in halogen bonding, a non-covalent interaction that is increasingly used in crystal engineering. nih.gov The interplay between hydrogen bonds (O-H···N, N-H···O) and halogen bonds (N···Br) could be exploited to direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional architectures. nih.gov Research in this area would involve co-crystallization studies with other molecules capable of forming these specific interactions. The strength and directionality of halogen bonds, especially with fluorinated partners, could be systematically investigated to control the resulting supramolecular structures. nih.gov
Furthermore, the pyridine moiety is a common ligand in coordination chemistry. mdpi.com The compound could act as a bidentate N,O-ligand, forming complexes with various transition metals. The bromo-substituent could then be used for post-assembly modification, allowing for the construction of multifunctional metal-organic frameworks (MOFs) or coordination polymers. The chirality of the amino alcohol backbone could also impart stereochemical information to the resulting metal complexes, which is of interest for asymmetric catalysis and chiral recognition.
Computational Design of Enhanced Derivatives for Specific Applications
Computational chemistry offers a powerful tool for predicting the properties of this compound and guiding the design of new derivatives with enhanced functionalities. Density Functional Theory (DFT) and other quantum chemical methods can be employed to investigate the molecule's electronic structure, conformational preferences, and reactivity.
For instance, computational modeling can help to understand the factors governing the stereoselectivity of synthetic reactions by calculating the transition state energies for different reaction pathways. nih.gov It can also be used to predict the strength and geometry of non-covalent interactions, such as hydrogen and halogen bonds, which would aid in the rational design of supramolecular assemblies. nih.gov
In the context of developing new functional molecules, in-silico screening of virtual libraries of derivatives can accelerate the discovery process. By systematically modifying the substituents on the pyridine ring (via virtual replacement of the bromine atom) or on the amino alcohol side chain, it is possible to compute key properties such as electronic band gaps, dipole moments, and binding affinities to biological targets. This approach has been used to evaluate aryl amino alcohol derivatives for potential biological activity, for example, by performing molecular docking studies with enzymes. rasayanjournal.co.in Such computational studies can help to prioritize the synthesis of the most promising candidates for applications ranging from materials science to medicinal chemistry.
| Computational Method | Target Property/Application | Potential Insights |
| Density Functional Theory (DFT) | Reaction mechanisms, electronic structure | Transition state analysis, prediction of reactivity |
| Molecular Dynamics (MD) | Conformational analysis, supramolecular assembly | Preferred conformations, stability of assemblies |
| Molecular Docking | Biological activity screening | Prediction of binding modes and affinities |
| Quantitative Structure-Activity Relationship (QSAR) | Optimization of properties | Correlation of structure with desired functions |
Addressing Sustainability in Synthesis and Application Development
A forward-looking research agenda for this compound must incorporate the principles of green chemistry. This involves developing synthetic methods that are more environmentally benign and ensuring that the life cycle of the compound and its derivatives is sustainable.
Future research should focus on developing catalytic, one-pot, or multicomponent reactions to synthesize the target molecule and its analogs. nih.govacs.org These approaches can reduce the number of synthetic steps, minimize waste, and improve atom economy. The use of green solvents (e.g., water, ethanol) or solvent-free conditions, as well as energy-efficient techniques like microwave-assisted synthesis, should be prioritized. researchgate.netnih.gov
For the synthesis of the pyridine core, sustainable methods are being developed that utilize renewable feedstocks like glycerol. researchgate.net While direct application to this specific compound may be complex, the principles of using bio-based starting materials should guide future synthetic design.
Furthermore, the potential applications of the compound should be evaluated from a sustainability perspective. If used in materials, their recyclability or biodegradability should be considered. If designed as part of a catalytic system, the focus should be on high turnover numbers and the ability to recycle the catalyst. By integrating sustainability considerations from the outset, the development of this compound and its derivatives can proceed in a more responsible and impactful manner.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
